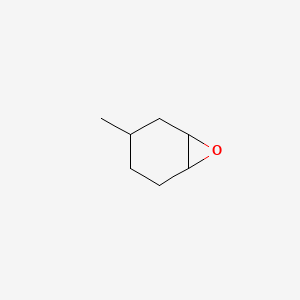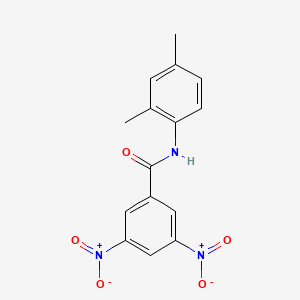
4-METHYL-1,2-CYCLOHEXENE OXIDE
Vue d'ensemble
Description
4-Methyl-1,2-cyclohexene oxide: is an organic compound with the molecular formula C7H12O . It is a derivative of cyclohexene oxide, characterized by the presence of a methyl group at the fourth position of the cyclohexene ring. This compound is a colorless liquid with a boiling point of approximately 141.2°C at 760 mmHg . It is used in various chemical reactions and has applications in scientific research and industry.
Mécanisme D'action
Target of Action
The primary targets of 3-Methyl-7-oxabicyclo[41Similar compounds are known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 3-Methyl-7-oxabicyclo[4.1.0]heptane involves the opening of the epoxide ring, a three-membered cyclic ether . This opening can occur under both acidic and basic conditions, leading to various products depending on the specific conditions . The reaction is essentially an S N 2 reaction, where the less substituted carbon is the site of nucleophilic attack .
Biochemical Pathways
The exact biochemical pathways affected by 3-Methyl-7-oxabicyclo[41It’s known that epoxides, in general, can participate in various biochemical reactions, including those involved in the metabolism of xenobiotics .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Methyl-7-oxabicyclo[41Similar compounds are known to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of 3-Methyl-7-oxabicyclo[41The opening of the epoxide ring can lead to the formation of various products, which can have different biological effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Methyl-7-oxabicyclo[4.1.0]heptane. For instance, the opening of the epoxide ring can occur under both acidic and basic conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methyl-1,2-cyclohexene oxide can be synthesized through the epoxidation of 4-methylcyclohexene. The epoxidation process involves the reaction of 4-methylcyclohexene with an oxidizing agent such as hydrogen peroxide in the presence of a catalyst. Common catalysts used in this reaction include tungsten-based catalysts . The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of heterogeneous catalysis, such as silver and molecular oxygen, is preferred for better atom economy and easier separation of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-1,2-cyclohexene oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a tungsten-based catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under mild conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-Methyl-1,2-cyclohexanediol or 4-methylcyclohexanone.
Reduction: 4-Methylcyclohexanol.
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methyl-1,2-cyclohexene oxide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives
Comparaison Avec Des Composés Similaires
- 1-Methylcyclohexene
- 3-Methylcyclohexene
- Cyclohexene oxide
Comparison: 4-Methyl-1,2-cyclohexene oxide is unique due to the presence of both an epoxide ring and a methyl group, which influence its reactivity and applications. Compared to 1-methylcyclohexene and 3-methylcyclohexene, the epoxide ring in this compound provides additional sites for chemical reactions, making it more versatile in synthetic applications .
Propriétés
IUPAC Name |
3-methyl-7-oxabicyclo[4.1.0]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-5-2-3-6-7(4-5)8-6/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPDSNLBZMHGPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346737 | |
| Record name | 3-Methyl-7-oxabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36099-51-1 | |
| Record name | 3-Methyl-7-oxabicyclo[4.1.0]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















